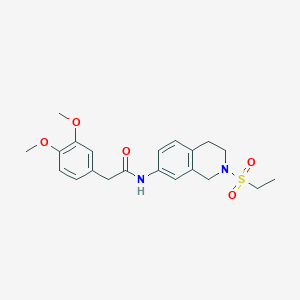![molecular formula C15H20N2O4S B2951930 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2361722-03-2](/img/structure/B2951930.png)
1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one, also known as MDL-100,907, is a potent and selective antagonist of the dopamine D4 receptor. The compound was first synthesized in the late 1990s by scientists at the pharmaceutical company Merck & Co. MDL-100,907 has been extensively studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder.
Wirkmechanismus
1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. The dopamine D4 receptor is primarily expressed in the prefrontal cortex, where it is believed to play a role in cognitive and emotional processing. By blocking the dopamine D4 receptor, 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one may modulate dopamine signaling in this region of the brain and improve cognitive and emotional function.
Biochemische Und Physiologische Effekte
1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one has been shown to have a selective and potent effect on the dopamine D4 receptor, with little or no activity at other dopamine receptor subtypes. The compound has been shown to inhibit dopamine-stimulated cAMP production in cells expressing the dopamine D4 receptor, indicating that it acts as a functional antagonist of this receptor. In preclinical studies, 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one has been shown to improve cognitive and emotional function in animal models of schizophrenia and bipolar disorder.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one has several advantages as a research tool for investigating the role of the dopamine D4 receptor in psychiatric disorders. The compound is highly selective for this receptor subtype, which allows for more precise targeting of this system in preclinical studies. Additionally, 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one has been shown to have a long half-life and good bioavailability, which makes it suitable for use in animal models. However, there are also limitations to the use of 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one in preclinical studies. The compound has a relatively low water solubility, which can make dosing and administration more challenging. Additionally, the effects of 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one on other dopamine receptor subtypes and other neurotransmitter systems are not well understood, which may limit its utility in certain research contexts.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one and the dopamine D4 receptor. One area of interest is the potential use of 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one in the treatment of other psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and addiction. The dopamine D4 receptor has been implicated in the pathophysiology of these disorders, and 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one may have therapeutic benefits in these contexts. Additionally, further research is needed to elucidate the role of the dopamine D4 receptor in cognitive and emotional processing, and to investigate the potential for targeting this receptor in the development of new treatments for psychiatric disorders.
Synthesemethoden
The synthesis of 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one involves several steps, starting with the reaction of 4-methoxybenzylamine with 1,4-diazepan-2-one to form the intermediate 4-(4-methoxyphenyl)-1,4-diazepan-1-ylamine. This intermediate is then reacted with prop-2-en-1-one in the presence of a strong base to produce 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one. The synthesis of 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one has been extensively studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. The compound has been shown to have a high affinity for the dopamine D4 receptor, which is believed to play a role in the pathophysiology of these disorders. 1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one has been used in preclinical studies to investigate the role of the dopamine D4 receptor in these disorders and to evaluate the potential therapeutic benefits of targeting this receptor.
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-3-15(18)16-9-4-10-17(12-11-16)22(19,20)14-7-5-13(21-2)6-8-14/h3,5-8H,1,4,9-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHHJUPRDZSHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2951848.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2951850.png)
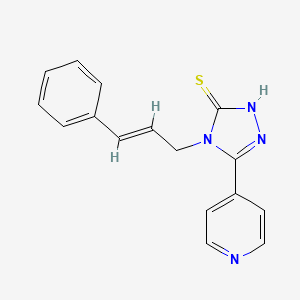
![N-[2-(2-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2951852.png)
![2-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2951853.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2951855.png)
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2951856.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2951857.png)
![Benzo[b]thiophene, 4-ethynyl-](/img/structure/B2951858.png)
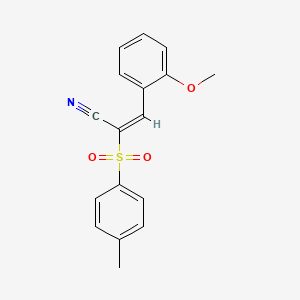
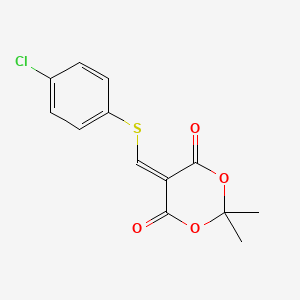
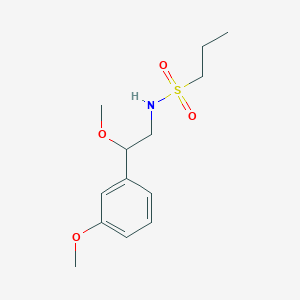
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2951866.png)
